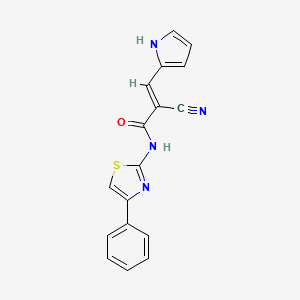![molecular formula C11H8F3N3 B4279922 5-[2-(trifluoromethyl)phenyl]-2-pyrazinamine](/img/structure/B4279922.png)
5-[2-(trifluoromethyl)phenyl]-2-pyrazinamine
Descripción general
Descripción
5-[2-(trifluoromethyl)phenyl]-2-pyrazinamine, also known as TFP, is a chemical compound that has gained significant attention due to its potential applications in scientific research. TFP is a pyrazinamide derivative that has been synthesized using various methods, and its unique properties have made it a valuable tool in studying the biochemical and physiological effects of drugs.
Mecanismo De Acción
The mechanism of action of 5-[2-(trifluoromethyl)phenyl]-2-pyrazinamine involves its ability to inhibit the activity of pyrazinamidase, which is essential for the survival of Mycobacterium tuberculosis. 5-[2-(trifluoromethyl)phenyl]-2-pyrazinamine binds to the active site of the enzyme, preventing it from functioning properly. This leads to the accumulation of toxic intermediates that ultimately lead to the death of the bacteria.
Biochemical and Physiological Effects
5-[2-(trifluoromethyl)phenyl]-2-pyrazinamine has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs. This can lead to drug-drug interactions and alter the pharmacokinetics of drugs. 5-[2-(trifluoromethyl)phenyl]-2-pyrazinamine has also been shown to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-[2-(trifluoromethyl)phenyl]-2-pyrazinamine has several advantages for use in lab experiments. It is a potent inhibitor of pyrazinamidase, making it a valuable tool for studying the mechanism of action of drugs. It is also relatively stable and easy to synthesize, making it readily available for use in experiments. However, 5-[2-(trifluoromethyl)phenyl]-2-pyrazinamine has some limitations, including its potential for drug-drug interactions and its toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the use of 5-[2-(trifluoromethyl)phenyl]-2-pyrazinamine in scientific research. One potential application is in the development of new drugs for the treatment of tuberculosis. 5-[2-(trifluoromethyl)phenyl]-2-pyrazinamine has been shown to be a potent inhibitor of pyrazinamidase, and this enzyme is a promising target for the development of new drugs. Another potential application is in the study of drug-drug interactions. 5-[2-(trifluoromethyl)phenyl]-2-pyrazinamine has been shown to inhibit the activity of cytochrome P450 enzymes, and this could be useful in understanding the pharmacokinetics of drugs. Finally, 5-[2-(trifluoromethyl)phenyl]-2-pyrazinamine could be used in the study of inflammation and the development of new anti-inflammatory drugs.
Aplicaciones Científicas De Investigación
5-[2-(trifluoromethyl)phenyl]-2-pyrazinamine has been widely used in scientific research due to its unique properties. It has been used as a tool to study the mechanism of action of drugs, particularly in the treatment of tuberculosis. 5-[2-(trifluoromethyl)phenyl]-2-pyrazinamine has been shown to inhibit the growth of Mycobacterium tuberculosis, the bacteria responsible for tuberculosis, by targeting the enzyme pyrazinamidase. This enzyme is essential for the survival of the bacteria, and inhibiting its activity can lead to the death of the bacteria.
Propiedades
IUPAC Name |
5-[2-(trifluoromethyl)phenyl]pyrazin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3/c12-11(13,14)8-4-2-1-3-7(8)9-5-17-10(15)6-16-9/h1-6H,(H2,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKIHNHSTJNYTNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=C(C=N2)N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 5-(aminocarbonyl)-4-methyl-2-[(1-piperidinylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B4279846.png)

![2-{[(4-ethylphenyl)sulfonyl]amino}benzamide](/img/structure/B4279853.png)

![2-[(3-chloro-1-benzothien-2-yl)carbonyl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B4279864.png)
![N-methyl-2-[phenyl(phenylthio)acetyl]hydrazinecarbothioamide](/img/structure/B4279872.png)
![dimethyl 5-({[(2-furylmethyl)amino]carbonothioyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4279876.png)
![1-[(4-chlorophenyl)sulfonyl]-N'-(3-cyclohexen-1-ylmethylene)-4-piperidinecarbohydrazide](/img/structure/B4279905.png)

![1,3-dimethyl-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)-1H-pyrazole-4-sulfonamide](/img/structure/B4279927.png)
![N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-2-nitrobenzenesulfonamide](/img/structure/B4279929.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4279931.png)
![N-1,3-benzodioxol-5-yl-2-[2-(4-chloro-3-methylphenoxy)propanoyl]hydrazinecarbothioamide](/img/structure/B4279947.png)
![4-isopropyl-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B4279949.png)